3-Ethoxy-4,5-dihydroxybenzaldehyde

Medicinal Chemistry Drug Design Solubility Prediction

3-Ethoxy-4,5-dihydroxybenzaldehyde (CAS 62040-18-0; synonym: 5-Hydroxyethylvanillin) is a trisubstituted benzaldehyde belonging to the hydroxybenzaldehyde class, with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol. Its structure features an aldehyde group at position 1, an ethoxy substituent at position 3, and two phenolic hydroxyl groups at positions 4 and 5, forming a catechol-like motif.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 62040-18-0
Cat. No. B3054817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4,5-dihydroxybenzaldehyde
CAS62040-18-0
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1O)O)C=O
InChIInChI=1S/C9H10O4/c1-2-13-8-4-6(5-10)3-7(11)9(8)12/h3-5,11-12H,2H2,1H3
InChIKeyOWZZRUPQHSLPPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4,5-dihydroxybenzaldehyde (CAS 62040-18-0): Structural Identity, Physicochemical Profile, and Procurement Context


3-Ethoxy-4,5-dihydroxybenzaldehyde (CAS 62040-18-0; synonym: 5-Hydroxyethylvanillin) is a trisubstituted benzaldehyde belonging to the hydroxybenzaldehyde class, with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol [1]. Its structure features an aldehyde group at position 1, an ethoxy substituent at position 3, and two phenolic hydroxyl groups at positions 4 and 5, forming a catechol-like motif. This substitution pattern distinguishes it from the more common flavor-antioxidant analogs ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) and protocatechualdehyde (3,4-dihydroxybenzaldehyde) by simultaneously presenting ether-linked hydrophobicity and bidentate hydrogen-bonding capacity [1]. The compound is primarily positioned as a specialty synthetic intermediate and a research tool for structure–activity relationship (SAR) studies of phenolic benzaldehydes, rather than as a commodity flavor ingredient .

Why 3-Ethoxy-4,5-dihydroxybenzaldehyde Cannot Be Replaced by Vanillin, Ethyl Vanillin, or Protocatechualdehyde in Critical Applications


Within the hydroxybenzaldehyde family, the number and position of hydroxyl and alkoxy substituents exert a non-linear influence on radical-scavenging mechanism, metal-chelation capacity, and enzyme-inhibitor binding mode [1]. Protocatechualdehyde (3,4-dihydroxybenzaldehyde) exhibits strong antioxidant activity via its catechol moiety but lacks the lipophilic ethoxy handle that modulates membrane permeability and metabolic stability [1][2]. Conversely, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) possesses the ethoxy group but has only a single phenolic OH at position 4, limiting its hydrogen-bond donor count (1 vs. 2) and precluding the bidentate metal-coordination or redox-cycling behavior characteristic of the catechol pharmacophore [3]. 3-Ethoxy-4,5-dihydroxybenzaldehyde uniquely combines both features—the ethoxy group and the 4,5-catechol unit—creating a distinct physicochemical and potentially biological profile that cannot be recapitulated by simply blending or substituting the individual mono-functional analogs [3].

Quantitative Differentiation Evidence: 3-Ethoxy-4,5-dihydroxybenzaldehyde vs. Closest Analogs


Hydrogen-Bond Donor Count: A Structural Determinant of Receptor Engagement and Solubility

3-Ethoxy-4,5-dihydroxybenzaldehyde (target) possesses two hydrogen-bond donor (HBD) sites from the 4,5-catechol hydroxyls, whereas its closest commercial congener, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), has only one HBD [1]. This difference is structurally inherent and verified by PubChem-computed descriptors. An increase in HBD count from 1 to 2 consistently predicts lower logP and higher aqueous solubility in phenolic benzaldehydes, which can influence extraction efficiency and in vitro assay behavior [1][2].

Medicinal Chemistry Drug Design Solubility Prediction

Topological Polar Surface Area (TPSA): A Key Descriptor for Membrane Permeability and Bioavailability Prediction

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 66.8 Ų, compared to 46.5 Ų for ethyl vanillin and 77.8 Ų for protocatechualdehyde [1]. This places the target compound intermediate in polarity between the two analogs. TPSA is a critical descriptor for predicting blood-brain barrier penetration and oral bioavailability; values below 140 Ų are generally considered favorable for membrane permeation, but subtle differences in the 40–80 Ų range can significantly influence passive diffusion rates in Caco-2 and MDCK permeability assays [1].

ADME Prediction Druglikeness Physicochemical Profiling

XLogP3 Lipophilicity: Differentiating LogP Drives Solvent Partitioning and Metabolic Stability

The computed XLogP3 value for 3-ethoxy-4,5-dihydroxybenzaldehyde is 1.0, compared to 1.5 for ethyl vanillin [1]. The lower logP (by 0.5 log units) is attributable to the additional 5-hydroxyl group, which increases polarity and reduces predicted phospholipid bilayer partitioning. In the context of aldehyde oxidase metabolism, benzaldehydes with a 3-hydroxy or additional hydroxyl group show markedly reduced Vmax values compared to 3-methoxy or 3-ethoxy mono-substituted analogs, suggesting that the target compound may exhibit slower oxidative clearance by cytosolic aldehyde oxidase than ethyl vanillin [2].

Lipophilicity QSAR Metabolic Stability

Bio-antimutagenic Activity Class Comparison: Aldehyde Moiety Essential, Substitution Modulates Potency

In a systematic study of 19 benzaldehyde derivatives against 4-nitroquinoline 1-oxide (4NQO)-induced mutagenesis in E. coli WP2s, strong bio-antimutagenic effects (42–91% reduction in mutation frequency) were observed for vanillin (3-methoxy-4-hydroxy), vanillal (3-ethoxy-4-hydroxy), and protocatechualdehyde (3,4-dihydroxy) [1]. Notably, 3,4-diethoxybenzaldehyde was the only compound tested that failed to decrease mutation frequency, demonstrating that alkoxy chain length and catechol vs. ether substitution pattern critically determine activity [1]. While 3-ethoxy-4,5-dihydroxybenzaldehyde was not directly tested in this panel, it uniquely combines the ethoxy group of active vanillal with the catechol group of active protocatechualdehyde, placing it at the intersection of two positive SAR features and making it a compelling candidate for follow-up antimutagenicity screening [1].

Antimutagenesis Genetic Toxicology Structure-Activity Relationship

Synthetic Versatility: Dual-Functional Scaffold for Schiff Base and Hydrazone Ligand Synthesis

The 4,5-catechol moiety enables bidentate metal coordination, while the 3-ethoxy group provides steric and electronic tuning of the aromatic ring without participating in coordination. This contrasts with ethyl vanillin, which presents only a monodentate 4-OH donor [1]. Dihydroxybenzaldehydes (e.g., 2,3-dihydroxybenzaldehyde) are established precursors for tetranuclear Cu(II) complexes with oxime-hydrazone Schiff base ligands exhibiting magnetic and catalytic properties [2]. The target compound, bearing a 4,5-dihydroxy substitution, offers a regioisomeric alternative to the more studied 2,3- and 3,4-dihydroxy isomers, enabling exploration of substitution-dependent coordination geometry [1][2].

Synthetic Chemistry Schiff Base Complexes Coordination Chemistry

Optimal Application Scenarios for 3-Ethoxy-4,5-dihydroxybenzaldehyde Based on Differential Evidence


Fragment-Based Drug Discovery and Lead Optimization

Medicinal chemistry teams performing fragment-based screening or scaffold-hopping campaigns can leverage this compound's intermediate TPSA (66.8 Ų) and dual H-bond donor capacity to explore binding interactions that are sterically inaccessible to ethyl vanillin and too lipophilic for protocatechualdehyde [1]. Its 0.5 log unit lower XLogP3 compared to ethyl vanillin is relevant when aqueous solubility of the screening fragment is a limiting factor in biochemical assay development [2].

Synthesis of Regioisomeric Schiff Base Metal Complexes

Inorganic and materials chemistry groups investigating structure-property relationships in transition-metal Schiff base complexes can employ this 4,5-dihydroxy isomer as a ligand precursor. It offers a catechol coordination geometry distinct from that of the more common 3,4-dihydroxybenzaldehyde (protocatechualdehyde) and eliminates the steric hindrance issues of the 2,3-isomer, potentially yielding novel magnetic or catalytic materials [1].

Structure-Activity Relationship (SAR) Studies on Phenolic Antioxidant and Antimutagenic Mechanisms

Given that protocatechualdehyde and vanillal independently demonstrated strong bio-antimutagenic activity, while di-alkoxy substitution abolished it, this compound serves as a crucial SAR probe to decouple the contributions of the ethoxy group and the catechol unit within a single molecular framework [1]. Its use can clarify whether additive or synergistic effects arise from combining these two pharmacophoric elements.

Authentication and Analytical Reference Standard for Selective Detection

With a distinct molecular ion (exact mass 182.0579 Da) and a unique 4,5-dihydroxy-3-ethoxy substitution fingerprint, this compound can serve as a high-specificity reference standard for liquid chromatography–mass spectrometry (LC-MS) methods aimed at differentiating hydroxybenzaldehyde isomers in complex matrices such as natural product extracts, food degradation studies, or metabolic profiling of vanillin-related compounds.

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